REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([CH:8]=1)[NH2:7].[C:10]([OH:15])(=[O:14])[C:11]([CH3:13])=O.C1N2CCN(CC2)C1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:8]=[C:6]2[C:5]([CH:13]=[C:11]([C:10]([OH:15])=[O:14])[NH:7]2)=[CH:4][CH:3]=1 |f:4.5.6|
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Name
|
|
Quantity
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5.8 g
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Type
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reactant
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Smiles
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ClC=1C=CC(=C(N)C1)I
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Name
|
|
Quantity
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8 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)C)(=O)O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
12.8 g
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Type
|
reactant
|
Smiles
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C1CN2CCN1CC2
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Name
|
|
Quantity
|
1.03 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
N2 (g) was bubbled through solution for 20 minutes
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Duration
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20 min
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Type
|
CUSTOM
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Details
|
purified by silica gel chromatography (0-100% EtOAc in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=C(NC2=C1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |